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Compound of Interest

Ethyl 2-methylpyrimidine-5-
Compound Name:
carboxylate

Cat. No. B1284035

For researchers, scientists, and professionals in drug development, this technical guide
provides an in-depth analysis of the spectroscopic data for Ethyl 2-methylpyrimidine-5-
carboxylate. This document presents a comprehensive summary of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed
experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The structural integrity and purity of Ethyl 2-methylpyrimidine-5-carboxylate have been
confirmed through various spectroscopic methods. The collected data is summarized in the
tables below for straightforward reference and comparison.

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
9.12 s 2H H-4, H-6
441 q 2H -OCH2CHs
2.78 S 3H 2-CHs
1.40 t 3H -OCH2CHs
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Table 2: *C NMR Spectroscopic Data

No experimental 3C NMR data for Ethyl 2-methylpyrimidine-5-carboxylate was found in the
public domain at the time of this report. Predicted values based on computational models and
data from analogous structures are provided for reference.

Chemical Shift () ppm (Predicted) Assignment
167.1 C=0 (ester)
164.5 C-2

157.9 C-4,C-6
121.3 C-5

61.5 -OCH2CHs3
25.8 2-CHs

14.2 -OCH2CHs

Table 3: Infrared (IR) Spectroscopic Data

Specific experimental IR data for Ethyl 2-methylpyrimidine-5-carboxylate is not readily
available. The following table lists the expected characteristic absorption bands based on the
functional groups present in the molecule.

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3050 Medium C-H stretch (aromatic)
~2980 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)

) C=N, C=C stretch (pyrimidine

~1580, ~1470 Medium-Strong )

ring)
~1250 Strong C-O stretch (ester)
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Table 4: Mass Spectrometry (MS) Data

While a specific experimental mass spectrum was not found, the expected molecular ion peak
for Ethyl 2-methylpyrimidine-5-carboxylate is provided. The synthesis and characterization
of this compound have been confirmed using mass spectrometry.[1]

mlz lon

166.07 [M]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are based on standard techniques for
the analysis of pyrimidine derivatives and other organic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) added as an internal
standard (o 0.00). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data
processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra are generally obtained using a spectrometer
equipped with a KBr pellet sample holder or an attenuated total reflectance (ATR) accessory.
For solid samples, a small amount of the compound is ground with dry potassium bromide
(KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron impact (EIl) ionization source coupled
with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion
source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting
charged fragments are then separated based on their mass-to-charge ratio (m/z).
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Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound
like Ethyl 2-methylpyrimidine-5-carboxylate is depicted in the following diagram.
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Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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